molecular formula C10H17NO B1507587 3-Azaspiro[5.5]undecan-9-one CAS No. 1056629-32-3

3-Azaspiro[5.5]undecan-9-one

Cat. No.: B1507587
CAS No.: 1056629-32-3
M. Wt: 167.25 g/mol
InChI Key: ZPKCBDBPTCYRLX-UHFFFAOYSA-N
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Description

3-Azaspiro[5.5]undecan-9-one (CAS 1056629-32-3) is a versatile spirocyclic compound that serves as a crucial synthetic intermediate in medicinal chemistry. Its unique molecular framework, featuring a piperidine ring fused to a cyclohexanone moiety via a spiro carbon atom, makes it a valuable scaffold for constructing complex molecules . Researchers utilize this compound as a building block in the development of novel pharmaceuticals, agrochemicals, and specialty chemicals . This compound has demonstrated significant research value in the design of bioactive molecules. Studies highlight its role as a key precursor for synthesizing nonpeptide glycoprotein IIb-IIIa antagonists, which exhibit antiplatelet activity . Furthermore, its spirocyclic structure is under investigation for its ability to modulate protein dynamics, with potential applications as an antiviral agent against resistant influenza strains by targeting the M2 ion channel . The structural features of this compound facilitate efficient chemical transformations and the introduction of various functional groups, enhancing its utility in diverse and intricate synthesis pathways . The compound has a molecular formula of C 10 H 17 NO and a molecular weight of 167.25 g/mol . It is typically supplied as a solid and should be stored sealed in a dry environment, at 2-8°C . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-azaspiro[5.5]undecan-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c12-9-1-3-10(4-2-9)5-7-11-8-6-10/h11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKCBDBPTCYRLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1=O)CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60730912
Record name 3-Azaspiro[5.5]undecan-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60730912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1056629-32-3
Record name 3-Azaspiro[5.5]undecan-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60730912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 Azaspiro 5.5 Undecan 9 One and Analogues

Regioselective and Stereoselective Construction of the Azaspiro[5.5]undecane Skeleton

The synthesis of the azaspiro[5.5]undecane skeleton with high levels of regio- and stereocontrol is a significant challenge in organic synthesis. Various strategies have been developed to address this, ranging from classic annulation reactions to modern catalytic methods.

Robinson Annulation Strategies for Spirocyclic Ketones and Azaspirocyclic Precursors

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation to construct a six-membered ring. wikipedia.orgbyjus.comlibretexts.org This classical method has been adapted for the synthesis of spirocyclic systems, including precursors to azaspirocycles. byjus.comrsc.org The general approach involves the reaction of a ketone with a methyl vinyl ketone to form an α,β-unsaturated ketone within a newly formed cyclohexane (B81311) ring. wikipedia.org

In the context of spirocyclic ketones, a modified Robinson annulation using 2-hydroxymethylene derivatives of cyclic ketones has been employed to generate spiro-diketones. rsc.org For the synthesis of azaspirocyclic precursors, an "aza-Robinson annulation" strategy has been developed. This approach utilizes a NaOEt-catalyzed conjugate addition of cyclic imides to vinyl ketones, followed by a TfOH-mediated intramolecular aldol condensation. nih.govnih.govresearchgate.net This methodology provides access to densely functionalized fused bicyclic amides, which can serve as versatile intermediates for the synthesis of various alkaloids.

While a direct application of the Robinson annulation for the one-pot synthesis of 3-Azaspiro[5.5]undecan-9-one is not extensively documented, the principles of the aza-Robinson annulation provide a clear pathway. A hypothetical retrosynthetic analysis suggests that a suitable nitrogen-containing Michael donor could react with a cyclohexanone-derived Michael acceptor, followed by an intramolecular cyclization to furnish the desired spirocyclic ketone. The stereochemical outcome of the Robinson annulation can often be controlled, with the trans product being favored in kinetically controlled reactions due to antiperiplanar effects in the final aldol condensation. wikipedia.org

Catalytic Hydrogenation of Unsaturated Azaspiro[5.5]undecane Enone Intermediates

Catalytic hydrogenation is a crucial method for the stereoselective reduction of carbon-carbon double bonds, particularly in the synthesis of complex cyclic systems. In the context of 3-azaspiro[5.5]undecane synthesis, the catalytic hydrogenation of unsaturated enone intermediates offers a reliable route to saturated spirocyclic ketones with defined stereochemistry.

The presence of the nitrogen atom in the azaspirocyclic framework can influence the stereochemical outcome of the hydrogenation. The choice of catalyst (e.g., palladium, platinum, rhodium) and reaction conditions (e.g., solvent, pressure, temperature) can be optimized to achieve the desired diastereoselectivity. For instance, in the synthesis of piperidine (B6355638) derivatives, iridium(III)-catalyzed cascades involving hydroxyl oxidation, amination, and imine reduction by hydrogen transfer have been utilized for stereoselective synthesis. nih.gov

Reductive Cleavage Approaches to the Azaspiro[5.5]undecane Ring System

Reductive cleavage of specific bonds within precursor molecules can be a powerful strategy for the construction of complex ring systems. In the synthesis of azaspirocycles, this can involve the cleavage of C-N or N-O bonds in strategically designed intermediates.

One such approach involves the reductive ring opening of aziridines. Aziridines, being strained three-membered rings, are susceptible to nucleophilic attack, which can lead to the formation of larger, more complex nitrogen-containing molecules. researchgate.netnih.govrsc.org The regioselectivity of the ring-opening is influenced by the substituents on the aziridine (B145994) ring and the nature of the nucleophile. frontiersin.org This methodology can be envisioned to construct a portion of the azaspiro[5.5]undecane skeleton by using a nucleophile that is tethered to a cyclohexane precursor.

Another conceptually related strategy is the reductive cleavage of C-N bonds in larger, unstrained heterocyclic systems like pyrrolidines, which has been achieved using photoredox catalysis in the presence of a Lewis acid. acs.org Bicyclic systems containing a common aminal or amidine group are also valuable precursors for the synthesis of medium-sized rings and macrocycles through the cleavage of an endocyclic C-N bond. researchgate.netnuph.edu.ua These methods, while not directly demonstrated for 3-azaspiro[5.5]undecane-9-one, offer potential synthetic routes that could be adapted for its construction.

Ring Expansion Reactions for 1-Azaspiro[5.5]undecane Framework Elaboration

Ring expansion reactions provide a powerful tool for the synthesis of cyclic compounds, allowing for the conversion of smaller, more readily available rings into larger, more complex structures. Several classical rearrangement reactions have been applied to the synthesis of spirocyclic systems, including the 1-azaspiro[5.5]undecane framework.

The Tiffeneau-Demjanov rearrangement is a well-established method for the one-carbon ring expansion of cycloalkanones. wikipedia.orgsynarchive.comd-nb.infoslideshare.net The reaction proceeds through the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid to generate a diazonium ion, which then undergoes a rearrangement to form an enlarged cycloketone. synarchive.comwikipedia.org This methodology is particularly useful for the synthesis of five, six, and seven-membered rings and has been applied to bicyclic and polycyclic systems. wikipedia.org

Another important ring expansion method is the Beckmann rearrangement , which involves the acid-catalyzed conversion of an oxime to an amide. wikipedia.orgmasterorganicchemistry.comscribd.comorganic-chemistry.org Cyclic oximes, upon treatment with an acid catalyst, yield lactams. wikipedia.org This reaction is stereospecific, with the migrating group being anti-periplanar to the leaving group on the nitrogen. The Beckmann rearrangement has been utilized in the synthesis of various nitrogen-containing heterocycles and can be a key step in the elaboration of the 1-azaspiro[5.5]undecane skeleton from a suitable spirocyclic ketone precursor.

A more recent approach involves the oxidative ring cleavage of an unsaturated cyclic precursor followed by a ring-closing double reductive amination with a primary chiral amine, leading to ring expansion and the formation of piperidine derivatives. nih.gov

RearrangementPrecursorReagentsProduct
Tiffeneau-Demjanov1-Aminomethyl-cycloalkanolNitrous Acid (HNO₂)Enlarged Cycloketone
BeckmannCyclic OximeAcid Catalyst (e.g., H₂SO₄)Lactam
Oxidative Cleavage/Reductive AminationUnsaturated Carbocycle1. Oxidant (e.g., O₃) 2. Chiral Primary Amine, NaCNBH₃Piperidine Derivative

Cycloisomerization Pathways in Azaspiro[5.5]undecane Formation

Cycloisomerization reactions, which involve the intramolecular rearrangement of a linear substrate to a cyclic product without the loss of any atoms, have emerged as powerful and atom-economical methods for the construction of complex heterocyclic systems.

A significant breakthrough in the synthesis of the 1-azaspiro[5.5]undecane skeleton was the development of a mercuric triflate (Hg(OTf)₂)-catalyzed cycloisomerization of linear amino ynone substrates. nih.gov This methodology allows for the direct, one-step construction of the azaspiro[5.5]undecane framework, which has been successfully applied to the total and formal syntheses of histrionicotoxin (B1235042) alkaloids. nih.gov

In addition to mercury catalysis, gold-catalyzed cycloisomerization reactions have proven to be highly effective for the synthesis of a variety of nitrogen-containing heterocycles. nih.govnih.gov Gold(I) catalysts, in particular, have been used in the spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters to generate azaspiro[4.4]nonenones and azaspiro[4.5]decadienones. rsc.org These reactions often proceed through complex cascade mechanisms involving steps such as 1,3-acyloxy migration and Nazarov cyclization. rsc.orgmonash.edu While not directly applied to this compound, these gold-catalyzed methods demonstrate the potential for developing novel cycloisomerization strategies for its synthesis.

Aminomethylation and Related Condensation Reactions for Azaspiro[5.5]undecan-9-one Derivatives

Aminomethylation reactions, most notably the Mannich reaction , are fundamental transformations in organic chemistry for the synthesis of β-amino carbonyl compounds. The Mannich reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group with formaldehyde (B43269) and a primary or secondary amine. This reaction is particularly useful for the construction of nitrogen-containing heterocyclic and bicyclic systems.

The synthesis of 3,7-diazabicyclo[3.3.1]nonane derivatives, which share a structural relationship with the azaspiro[5.5]undecane system, has been achieved through a Mannich cyclocondensation of a 4-oxopiperidine derivative with paraformaldehyde and primary amines. ect-journal.kzsemanticscholar.org This double Mannich reaction leads to the formation of the bicyclic bispidinone core. ect-journal.kz

While a direct one-pot synthesis of this compound via a standard Mannich reaction is not explicitly detailed, related condensation reactions have been employed. For instance, the aminomethylation of Guareschi imide salts has been used to synthesize 3,7-diazabicyclo[3.3.1]nonanes. dntb.gov.ua Furthermore, the α-amination of cyclohexanone (B45756) and its derivatives provides a route to introduce a nitrogen atom at a key position for subsequent cyclization to form the spirocyclic system. researchgate.net

Multi-component Reactions for Spirocyclic Azaspiro[5.5]undecan-9-one Assembly

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecular architectures in a single, convergent step. nih.govnih.govnih.gov These reactions offer significant advantages in terms of efficiency, atom economy, and reduction of synthetic steps. rsc.org In the context of spirocyclic systems, MCRs provide a direct and efficient route to scaffolds related to this compound.

One notable example is the l-proline (B1679175) catalyzed three-component Knoevenagel-Diels-Alder reaction. researchgate.net This methodology has been successfully employed for the one-pot synthesis of terpenyl-substituted dioxaspiro[5.5]undecane-1,5,9-triones. researchgate.net The reaction proceeds by combining a diterpenoid enone, an aldehyde, and Meldrum's acid, demonstrating the potential for creating highly substituted spirocyclic ketones. researchgate.net While this example leads to a dioxa-analogue, the underlying principle of combining multiple components to rapidly assemble a spiro[5.5]undecane core is directly applicable.

Similarly, Lewis acid-catalyzed Michael additions have been utilized in one-pot syntheses of substituted spiro[5.5]undecane-1,5,9-triones. banglajol.info For instance, the reaction between dimedone and trans,trans-diarylideneacetones showcases the assembly of the spirocyclic framework through a sequence of intermolecular reactions. banglajol.info The adaptability of MCRs allows for the incorporation of diverse building blocks, making it a highly attractive strategy for generating libraries of spirocyclic compounds for various applications. nih.govrsc.org The general approach involves the reaction of three or more starting materials where the majority of the atoms are incorporated into the final product. rug.nl

Table 1: Examples of Multi-component Reactions for Spirocycle Synthesis
Reaction TypeReactantsCatalyst/ConditionsProduct TypeReference
Knoevenagel-Diels-AlderDiterpenoid enone, Aldehyde, Meldrum's acidl-prolineDioxaspiro[5.5]undecane-1,5,9-trione researchgate.net
Michael Addition CascadeDimedone, trans,trans-DiarylideneacetoneLewis AcidSpiro[5.5]undecane-1,5,9-trione banglajol.info
Isocyanide-based MCRAlkyl isocyanide, Acetylenic ester, 4-Arylidene-isoxazol-5(4H)-oneToluene, 110 °C1-Oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene nih.gov

Diversification and Derivatization Strategies for this compound

Once the core spirocyclic structure is assembled, further diversification is crucial for exploring structure-activity relationships and developing new functional molecules. The following sections detail key strategies for the derivatization of the this compound scaffold.

Strategic Protecting Group Implementation (e.g., Boc-Protection)

Protecting groups are essential tools in the synthesis of complex molecules, enabling selective reactions at specific functional groups while masking others. jocpr.comwiley.comresearchgate.net In the synthesis and derivatization of 3-azaspiro[5.5]undecane derivatives, the tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group for the nitrogen atom. researchgate.net

The use of Boc protection is exemplified by the availability of key intermediates such as 3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde and 3-Boc-9-hydroxy-3-azaspiro[5.5]undecane. medchemexpress.combiosynth.comsigmaaldrich.com These compounds serve as versatile building blocks for further functionalization. The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, for example, using trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, allowing for subsequent N-derivatization. soton.ac.uk This strategy of protecting the secondary amine allows for modifications at other positions of the molecule, such as the ketone at C-9, without interference from the nitrogen. medchemexpress.com The choice of protecting group is critical and depends on the planned synthetic route and the stability requirements for subsequent reaction steps. researchgate.netwiley-vch.de

Table 2: Boc-Protected 3-Azaspiro[5.5]undecane Intermediates
Compound NameCAS NumberApplicationReference
3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde1416176-14-1PROTAC Linker Synthesis medchemexpress.comsigmaaldrich.com
3-Boc-9-hydroxy-3-azaspiro[5.5]undecane918644-73-2Versatile small molecule scaffold biosynth.com

Heteroatom Substitution in the Spirocyclic System of this compound Analogues (e.g., Oxa- and Thia-analogues)

The introduction of heteroatoms such as oxygen or sulfur into the spirocyclic framework can significantly impact the physicochemical and biological properties of the resulting analogues. cambridgescholars.comrsc.org The synthesis of such heteroatom-substituted azaspiro[5.5]undecanes has been actively explored.

Oxa-analogues: The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives has been reported, highlighting the feasibility of incorporating an oxygen atom into the core structure. researchgate.netcrossref.org These compounds have been investigated for various medicinal chemistry applications, including as scaffolds for antituberculosis agents. researchgate.net The introduction of an oxygen atom can improve properties like water solubility. nih.gov For example, 1-oxa-4,9-diazaspiro[5.5]undecane-based ureas have been identified as potent soluble epoxide hydrolase inhibitors. nih.gov

Thia-analogues: Similarly, the synthesis of thia-azaspirocycles has been achieved. For instance, an efficient synthesis of 1-thia-5-azaspiro[5.5]undec-2-ene has been described. researchgate.net Furthermore, novel 1-thia-4-azaspiro[4.5]alkan-3-ones have been synthesized and evaluated for their antiproliferative properties. nih.gov These examples demonstrate that the carbon skeleton of the 3-azaspiro[5.5]undecane system can be readily modified to include other heteroatoms, thereby expanding the accessible chemical space. nih.gov

Table 3: Examples of Heteroatom-Substituted Azaspiro[5.5]undecane Analogues
Analogue TypeCore StructureSynthetic Application/Biological ActivityReference
Oxa-analogue1-Oxa-9-azaspiro[5.5]undecaneScaffold for antituberculosis agents researchgate.net
Oxa-analogue1-Oxa-4,9-diazaspiro[5.5]undecaneSoluble epoxide hydrolase inhibitors nih.gov
Thia-analogue1-Thia-5-azaspiro[5.5]undec-2-eneIntermediate for further chemical transformations researchgate.net

Functional Group Interconversions at the Ketone Moiety of this compound

The ketone functionality at the C-9 position of this compound is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and stereocenters. fiveable.meyoutube.comimperial.ac.uk

A primary transformation is the reduction of the ketone to the corresponding secondary alcohol, 3-azaspiro[5.5]undecan-9-ol. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. The resulting hydroxyl group can then be further functionalized. For example, the Boc-protected intermediate, 3-Boc-9-hydroxy-3-azaspiro[5.5]undecane, is a known compound. biosynth.com

Other functional group interconversions include the conversion of the ketone into an oxime, which can then be reduced to an amine, or subjected to a Beckmann rearrangement. fiveable.me The ketone can also serve as a handle for carbon-carbon bond-forming reactions, such as the Wittig reaction to introduce an exocyclic double bond, or Grignard and organolithium additions to introduce alkyl or aryl substituents. The resulting tertiary alcohol can then undergo further transformations. These interconversions are fundamental for elaborating the core structure and accessing a wide range of derivatives. ub.eduvanderbilt.edu

Table 4: Potential Functional Group Interconversions at the C-9 Ketone
Reaction TypeReagent(s)Product Functional GroupReference
ReductionNaBH₄, LiAlH₄Secondary Alcohol biosynth.comimperial.ac.uk
Reductive AminationNH₂R, NaBH₃CNAmine youtube.com
Wittig ReactionPh₃P=CHRAlkene vanderbilt.edu
Grignard AdditionRMgXTertiary Alcohol youtube.com

N-Alkylation and N-Derivatization of the 3-Azaspiro[5.5]undecane Core

The nitrogen atom at the 3-position provides a convenient point for derivatization, allowing for the introduction of a wide array of substituents that can modulate the properties of the molecule. These modifications are typically performed after the deprotection of a suitable N-protected intermediate.

N-alkylation can be achieved by reacting the secondary amine with alkyl halides or through reductive amination with aldehydes or ketones. For instance, the N-alkylation of the related 3,9-diazaspiro[5.5]undecane with substituted benzyl (B1604629) bromides has been reported. soton.ac.uk

N-arylation, another important derivatization, can be accomplished through methods such as the Buchwald-Hartwig amination, providing access to N-aryl derivatives. The synthesis of N-arylated spirodiamines has been demonstrated, showcasing the utility of this approach. researchgate.net Additionally, the nitrogen can be acylated with acid chlorides or anhydrides, or reacted with isocyanates to form ureas, or sulfonylated with sulfonyl chlorides to form sulfonamides. soton.ac.ukresearchgate.net These derivatization strategies are crucial for fine-tuning the biological activity and physical properties of the 3-azaspiro[5.5]undecane scaffold.

Table 5: N-Derivatization Reactions of the Azaspiro[5.5]undecane Core
Reaction TypeReagent(s)Product TypeReference
N-AlkylationAlkyl halide, BaseN-Alkyl amine soton.ac.uk
N-ArylationAryl halide, Pd catalyst, BaseN-Aryl amine researchgate.net
N-AcylationAcid chloride or Anhydride, BaseAmide soton.ac.uk
Urea FormationIsocyanateUrea nih.gov
N-SulfonylationSulfonyl chloride, BaseSulfonamide researchgate.net

Chemical Reactivity and Reaction Mechanisms of 3 Azaspiro 5.5 Undecan 9 One

Electrophilic and Nucleophilic Reactivity at the Carbonyl Center of 3-Azaspiro[5.5]undecan-9-one

The carbonyl group at the C9 position is a primary site for chemical reactions in this compound. Due to the difference in electronegativity between carbon and oxygen, the carbonyl group is polarized, rendering the carbon atom electrophilic (electron-poor) and the oxygen atom nucleophilic (electron-rich). libretexts.orgmsu.edu This polarity makes the carbonyl carbon an excellent target for attack by a wide range of nucleophiles. masterorganicchemistry.comstudy.com

The primary reaction mechanism at the carbonyl center is nucleophilic addition. libretexts.orgmasterorganicchemistry.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the C=O double bond and pushing the electrons onto the oxygen atom. This results in the formation of a tetrahedral intermediate where the carbon's hybridization changes from sp² to sp³. masterorganicchemistry.com

The reactivity of the ketone in this compound is influenced by several factors:

Steric Hindrance : Compared to a simple linear or acyclic ketone, the spirocyclic structure presents moderate steric hindrance. The two rings connected at the C7 position can restrict the trajectory of incoming nucleophiles, potentially slowing down the reaction rate compared to less crowded ketones like acetone. stackexchange.com

Electronic Effects : The alkyl groups of the piperidine (B6355638) and cyclohexane (B81311) rings are weakly electron-donating through induction. youtube.com This effect slightly reduces the partial positive charge on the carbonyl carbon, making it marginally less electrophilic than aldehydes but typical for a dialkyl ketone. stackexchange.com

Common nucleophilic addition reactions at the carbonyl center include reduction and addition of organometallic reagents. For instance, reduction with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) converts the ketone into the corresponding secondary alcohol, 3-Azaspiro[5.5]undecan-9-ol. acs.org The existence of the N-Boc protected version of this alcohol, tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate, indicates that this transformation is a common synthetic step. nih.gov

Table 1: Examples of Nucleophilic Addition Reactions at the Carbonyl Center

Reaction TypeTypical ReagentsProductMechanism Notes
ReductionNaBH₄, LiAlH₄3-Azaspiro[5.5]undecan-9-olIrreversible addition of a hydride ion (H⁻) to the carbonyl carbon, followed by protonation of the resulting alkoxide.
Grignard ReactionR-MgBr (e.g., CH₃MgBr)9-Alkyl-3-azaspiro[5.5]undecan-9-olIrreversible addition of a carbanion to form a new carbon-carbon bond, yielding a tertiary alcohol after workup.
Wittig ReactionPh₃P=CHR9-Alkylidene-3-azaspiro[5.5]undecaneForms a new carbon-carbon double bond, replacing the carbonyl oxygen with an alkylidene group.

Reactivity Profiles of the Azaspirocyclic Nitrogen in this compound

The nitrogen atom at the 3-position is a secondary amine, which is both basic and nucleophilic due to the lone pair of electrons. This reactivity allows for a variety of transformations at the nitrogen center, most commonly alkylation and acylation reactions. msu.edu

The nucleophilicity of the nitrogen means it can readily react with electrophiles. For example, it can be alkylated by reacting with alkyl halides in an Sɴ2 reaction or undergo acylation with acyl chlorides or anhydrides to form amides. msu.edu This inherent reactivity is often undesirable when chemical modifications are intended for the carbonyl group. Consequently, the nitrogen is frequently protected to prevent side reactions. The most common protecting group used for this purpose is the tert-butyloxycarbonyl (Boc) group, which forms a carbamate. sigmaaldrich.com The prevalence of commercially available N-Boc-3-azaspiro[5.5]undecan-9-one underscores this common synthetic strategy. sigmaaldrich.com

Once protected, the Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) to regenerate the secondary amine, allowing for further functionalization at the nitrogen after modifications at the C9 position have been completed. uzh.ch

Table 2: Typical Reactions at the Azaspirocyclic Nitrogen

Reaction TypeTypical ReagentsProduct ClassNotes
N-AlkylationAlkyl Halide (e.g., CH₃I, Benzyl (B1604629) Bromide)Tertiary AmineThe secondary amine acts as a nucleophile. Can lead to over-alkylation to form quaternary ammonium (B1175870) salts. msu.edu
N-AcylationAcyl Chloride (e.g., CH₃COCl), AnhydrideAmideForms a stable amide bond.
N-ArylationActivated Aryl Halide (e.g., 6-chloropurine)N-Aryl AmineReaction often requires heat and a base like triethylamine. researchgate.net
N-SulfonylationBenzenesulfonyl chlorideSulfonamideForms the basis of the Hinsberg test to distinguish amine classes. msu.edu
N-ProtectionDi-tert-butyl dicarbonate (B1257347) ((Boc)₂O)N-Boc CarbamateTemporarily masks the nucleophilicity of the nitrogen, allowing for selective reactions elsewhere.

Chemoselective Transformations and Synthetic Utility of this compound

Chemoselectivity is a critical concept in the synthetic manipulation of this compound due to the presence of two reactive functional groups. The choice of reagents and reaction conditions allows chemists to target one site while leaving the other intact. The most common strategy involves the use of protecting groups.

Strategy 1: Reaction at the Carbonyl via Nitrogen Protection To perform selective chemistry at the C9 ketone, the more nucleophilic nitrogen is first protected. As mentioned, the Boc group is ideal for this purpose. With the nitrogen protected as a carbamate, its nucleophilicity is suppressed, allowing for a wide range of transformations at the carbonyl center without interference. For example, the reduction of N-Boc-3-azaspiro[5.5]undecan-9-one to N-Boc-3-azaspiro[5.5]undecan-9-ol can be achieved cleanly. nih.gov This protected intermediate can then be used in further synthetic steps.

Strategy 2: Reaction at the Nitrogen via Carbonyl Protection Conversely, to selectively modify the nitrogen, the ketone can be protected. The carbonyl group is typically converted into a non-reactive acetal (B89532) or ketal by reacting it with a diol (e.g., ethylene (B1197577) glycol) under acidic conditions. With the ketone masked as a ketal, the nitrogen atom can be selectively alkylated, acylated, or used in other coupling reactions. Subsequent acidic hydrolysis removes the ketal, restoring the ketone functionality.

The synthetic utility of this scaffold is demonstrated by its incorporation into more complex molecules. For instance, the N-Boc protected aldehyde derivative, 3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde, serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to selectively degrade target proteins. medchemexpress.com

Catalytic Effects on Reaction Pathways and Selectivity in this compound Synthesis and Modification

Catalysis plays a significant role in both the synthesis of the azaspirocyclic core and its subsequent modifications, often enhancing reaction rates, yields, and selectivity.

Synthesis of the Spirocyclic Core: The construction of the 3-azaspiro[5.5]undecane skeleton can be achieved through various methods where catalysis is key. For example, multi-component reactions catalyzed by novel agents like chitosan-supported ytterbium nano-catalysts have been developed for the efficient, one-pot synthesis of related substituted piperidine scaffolds. researchgate.net Intramolecular cyclization reactions, crucial for forming the spiro-junction, can also be promoted by various catalysts.

Modification of the Scaffold:

Catalytic Hydrogenation: This is a common method for reduction. While hydride reagents reduce the carbonyl group, catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) can be used to reduce other functionalities, such as carbon-carbon double bonds, that might be present in precursors or derivatives. For example, in related systems, Pd/C has shown superior activity for N-hydrogenolysis reactions. researchgate.net

Palladium-Catalyzed Cross-Coupling: The nitrogen atom of the azaspirocycle can participate in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. After Boc-deprotection of a suitable precursor, the secondary amine can be coupled with aryl halides or triflates to form N-aryl derivatives, a key transformation in medicinal chemistry. uzh.ch

Asymmetric Catalysis: In cases where chirality is a factor, asymmetric catalysts can be employed to achieve enantioselective transformations. For instance, phase-transfer catalysts have been used for the asymmetric alkylation of glycine (B1666218) imines to create stereogenic centers, a principle applicable to the synthesis of chiral azaspirocycles. acs.org

The choice of catalyst can significantly influence the reaction outcome. For instance, in the synthesis of related diazaspiro[5.5]undecanes, catalyst optimization through the selection of the carbon support and palladium dispersion was found to be crucial for achieving high activity. researchgate.net

Stereochemical and Conformational Analysis of 3 Azaspiro 5.5 Undecan 9 One Derivatives

Stereocontrolled Approaches to 3-Azaspiro[5.5]undecan-9-one Ring Systems

The construction of the this compound core with defined stereochemistry is a key challenge for its application in various fields. Several synthetic strategies have been developed to control the stereochemical outcome during the formation of this spirocyclic system. These approaches often involve intramolecular cyclization reactions where the stereochemistry of the acyclic precursor dictates the configuration of the newly formed stereocenters.

One common strategy involves the Robinson annulation, which can be adapted for the synthesis of these heterocyclic systems. semanticscholar.org Another powerful method is the intramolecular Michael addition (conjugate addition), where a nucleophilic nitrogen attacks an α,β-unsaturated ketone. The stereoselectivity of this cyclization can be influenced by the use of chiral auxiliaries, catalysts, or by substrate control, where existing stereocenters in the precursor direct the approach of the nucleophile.

For instance, the cyclization of a δ-amino-α,β-unsaturated ketone precursor can proceed via different transition states, leading to either cis or trans diastereomers with respect to the relationship between the substituents on the piperidine (B6355638) and cyclohexane (B81311) rings. The choice of reaction conditions, such as the base and solvent, can play a crucial role in favoring one diastereomer over the other.

Table 1: Diastereoselectivity in the Intramolecular Michael Addition for the Synthesis of this compound Derivatives

Precursor Substituent (R)BaseSolventDiastereomeric Ratio (cis:trans)
MethylLDATHF85:15
PhenylNaHDioxane70:30
IsopropylKHMDSToluene90:10
tert-ButylLHMDSTHF>95:5

Note: The data presented in this table is illustrative and based on general principles of stereoselective cyclization reactions.

Conformational Preferences and Dynamics within the 3-Azaspiro[5.5]undecane Framework

The piperidine ring in the 3-azaspiro[5.5]undecane system can undergo nitrogen inversion and ring inversion. The presence of a substituent on the nitrogen atom can significantly influence the conformational equilibrium. For larger N-substituents, there is a strong preference for an equatorial orientation to avoid steric interactions.

The cyclohexane ring containing the ketone at the 9-position will also adopt a chair conformation, which can be flattened to some extent around the sp³ carbons adjacent to the sp² carbonyl carbon. The relative orientation of the two rings is fixed by the spirocyclic junction. Computational studies and NMR spectroscopy are valuable tools for elucidating the preferred conformations and the dynamics of ring inversion. tandfonline.comnih.govresearchgate.net

Diastereoselective Control in Conjugate Additions to Azaspiro[5.5]undecane Precursors

Conjugate addition reactions to α,β-unsaturated ketones embedded within the 3-azaspiro[5.5]undecane framework are a key method for introducing substituents at the C-8 or C-10 positions. beilstein-journals.orgnih.gov The stereochemical outcome of these additions is highly dependent on the conformation of the spirocyclic system and the nature of the incoming nucleophile.

The facial selectivity of the nucleophilic attack is governed by the steric hindrance imposed by the two rings. The nucleophile will preferentially approach from the less hindered face of the molecule. The existing stereochemistry at the spirocenter and any substituents on the rings will create a chiral environment that can lead to high diastereoselectivity.

For example, in the conjugate addition of a Gilman reagent (a lithium diorganocopper) to an enone precursor of a this compound derivative, the approach of the nucleophile will be directed by the axial and equatorial substituents on the adjacent rings.

Table 2: Diastereoselectivity of Grignard Reagent Addition to a 3-Azaspiro[5.5]undec-7-en-9-one Precursor

Grignard Reagent (R'MgX)Diastereomeric Ratio (axial:equatorial attack)
MeMgBr92:8
PhMgBr88:12
i-PrMgCl95:5
t-BuMgCl>99:1

Note: This data is representative and illustrates the general trends in diastereoselective conjugate additions to cyclic enones.

Influence of A-Strain and Steric Hindrance on this compound Reactivity and Conformation

A-strain, or allylic 1,3-strain, plays a significant role in determining the conformational preferences and reactivity of substituents on the piperidine and cyclohexane rings of the this compound system. A-strain arises from the steric interaction between a substituent and the groups on an adjacent double bond or, in this case, the spirocyclic system.

In the piperidine ring, an axial substituent at the C-2 or C-4 positions can experience steric hindrance from the axial hydrogens on the same ring and from the cyclohexane ring. This steric strain can influence the equilibrium between axial and equatorial conformers. researchgate.net

The reactivity of the ketone at the C-9 position is also influenced by steric hindrance. The approach of nucleophiles to the carbonyl carbon can be hindered by axial substituents on the cyclohexane ring, particularly at the C-7 and C-11 positions. This steric shielding can affect the rate and stereoselectivity of reactions such as reductions and additions to the carbonyl group. For instance, the reduction of the C-9 ketone with a bulky reducing agent like lithium tri-sec-butylborohydride (L-Selectride) would be expected to show high diastereoselectivity, with the hydride attacking from the less sterically hindered face.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Azaspiro 5.5 Undecan 9 One

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of 3-Azaspiro[5.5]undecan-9-one. Through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved. nih.govscielo.br

The ¹H NMR spectrum is expected to show distinct signals for the protons on the piperidine (B6355638) and cyclohexanone (B45756) rings. The protons adjacent to the nitrogen atom (C2 and C4) would appear as multiplets in the downfield region (typically δ 2.5-3.5 ppm) due to the deshielding effect of the heteroatom. Similarly, protons alpha to the carbonyl group (C8 and C10) would also be shifted downfield (δ 2.0-2.5 ppm). The remaining methylene (B1212753) protons on both rings would likely produce a series of complex, overlapping multiplets in the upfield region (δ 1.2-2.0 ppm). The N-H proton of the secondary amine would appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

The ¹³C NMR spectrum will provide information on the unique carbon environments within the molecule. The most downfield signal would correspond to the carbonyl carbon (C9), typically appearing around δ 208-212 ppm. The spiro-carbon (C6) would be a unique quaternary signal. The carbons adjacent to the nitrogen (C2 and C4) would resonate around δ 40-50 ppm, while those alpha to the carbonyl (C8 and C10) would be in a similar range. The remaining carbons of the cyclohexane (B81311) and piperidine rings would appear at higher fields.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Note: These are predicted values based on typical ranges for similar functional groups and structural motifs. Actual values may vary depending on the solvent and experimental conditions.

Atom PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Multiplicity
C2/C440 - 502.5 - 3.5Multiplet
C1/C530 - 401.2 - 2.0Multiplet
C6 (Spiro)35 - 45-Singlet (Quat.)
C7/C1130 - 401.2 - 2.0Multiplet
C8/C1040 - 502.0 - 2.5Multiplet
C9 (C=O)208 - 212-Singlet (Quat.)
N-H-Variable (e.g., 1.5-3.0)Broad Singlet

Infrared (IR) Spectroscopy for Carbonyl and Heterocyclic Functional Group Analysis

Infrared (IR) spectroscopy is highly effective for identifying the key functional groups present in this compound, namely the ketone (carbonyl) and the secondary amine (heterocyclic) groups. spectroscopyonline.com The IR spectrum is characterized by distinct absorption bands corresponding to the vibrational frequencies of specific bonds.

The most prominent feature in the IR spectrum would be a strong, sharp absorption band arising from the C=O stretching vibration of the ketone. For a six-membered ring ketone, this peak is typically observed in the range of 1705-1725 cm⁻¹. The intensity of this peak is due to the large change in dipole moment during the stretching vibration of the polar carbonyl bond. spectroscopyonline.com

The secondary amine group gives rise to several characteristic absorptions. A moderate to weak, somewhat broad absorption between 3300 and 3500 cm⁻¹ corresponds to the N-H stretching vibration. The N-H bending vibration is expected to appear in the region of 1550-1650 cm⁻¹. Additionally, the C-N stretching vibrations of the piperidine ring would be visible in the fingerprint region, typically between 1250 and 1020 cm⁻¹. The spectrum would also feature C-H stretching bands just below 3000 cm⁻¹ for the sp³ hybridized carbons.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Ketone (C=O)Stretch1705 - 1725Strong
Amine (N-H)Stretch3300 - 3500Moderate
Amine (N-H)Bend1550 - 1650Moderate
Alkane (C-H)Stretch2850 - 2960Medium
Amine (C-N)Stretch1020 - 1250Moderate

X-ray Crystallography for Definitive Stereochemical and Conformational Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of this compound in the solid state, provided a suitable single crystal can be grown. This technique would unambiguously establish the stereochemistry and the preferred conformation of the molecule.

The analysis would yield precise data on bond lengths, bond angles, and torsional angles. It is expected that both the piperidine and cyclohexanone rings would adopt a stable chair conformation to minimize steric strain. X-ray analysis would confirm the specific chair conformations and the relative orientation of the two rings around the central spiro-carbon. The technique would also reveal details about intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the N-H group of the piperidine ring and the carbonyl oxygen of a neighboring molecule. While specific crystallographic data for this exact molecule is not widely published, the stereochemistry of similar spiro-compounds has been extensively studied using this method. nih.gov

Mass Spectrometry for Molecular Connectivity and Fragment Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of this compound, and its fragmentation pattern offers insights into the molecule's structure and connectivity. whitman.edu

For this compound (molecular formula C₁₀H₁₇NO), the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 167.1310 (for the monoisotopic mass). The odd molecular weight is consistent with the presence of a single nitrogen atom, according to the nitrogen rule.

Electron impact (EI) ionization would cause the molecular ion to fragment in predictable ways. Key fragmentation pathways for spirocyclic amines and ketones include alpha-cleavage, which is the breaking of a bond adjacent to the heteroatom or the carbonyl group. chemguide.co.uklibretexts.org Common fragmentation patterns would likely include:

Alpha-cleavage next to the nitrogen: This could lead to the loss of an ethyl radical or propyl radical from the piperidine ring, resulting in stable iminium ion fragments.

Cleavage of the cyclohexanone ring: Fragmentation can be initiated by the carbonyl group, often following McLafferty-type rearrangements if sterically possible, or through cleavage of the C-C bonds adjacent to the carbonyl.

Spirocyclic fragmentation: The bonds to the spiro-carbon can cleave, leading to the opening of one of the rings and subsequent fragmentation.

The resulting mass spectrum would display a series of peaks corresponding to the m/z values of these charged fragments, with the most abundant fragment ion appearing as the base peak. This fragmentation "fingerprint" is characteristic of the molecule's structure. libretexts.org

Computational Chemistry and Theoretical Studies on 3 Azaspiro 5.5 Undecan 9 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions of 3-Azaspiro[5.5]undecan-9-one

Density Functional Theory (DFT) has become a primary method in quantum chemistry for studying the electronic structure of molecules. mpg.descispace.comgithub.io Unlike traditional methods that focus on the complex many-electron wavefunction, DFT is based on the principle that the ground-state energy of a molecule can be determined from its electron density. github.iohi.is This approach offers a favorable balance between computational cost and accuracy, making it applicable to relatively large systems. github.iohi.isesqc.org

For this compound, DFT calculations can elucidate its fundamental electronic properties. By solving the Kohn-Sham equations, which are analogous to the Hartree-Fock equations, DFT provides optimized molecular geometry, orbital energies, and the distribution of electron density. github.ioesqc.org From these basic outputs, a range of reactivity descriptors can be calculated to predict how the molecule will behave in chemical reactions.

Key reactivity indices derived from DFT include:

Electron Affinity (A): The energy change when an electron is added to the molecule.

Ionization Potential (I): The energy required to remove an electron from the molecule.

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η) and Softness (S): These concepts relate to the molecule's resistance to change in its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. mdpi.com

These parameters help in identifying the most reactive sites within the this compound scaffold. For instance, mapping the electrostatic potential onto the electron density surface can reveal electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for chemical attack.

Table 1: Key DFT-Derived Reactivity Descriptors and Their Significance
DescriptorFormulaSignificance for Reactivity Prediction
Ionization Potential (I)I ≈ -EHOMOIndicates the susceptibility of a molecule to act as an electron donor.
Electron Affinity (A)A ≈ -ELUMOIndicates the susceptibility of a molecule to act as an electron acceptor.
Electronegativity (χ)χ = (I + A) / 2Measures the tendency to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Measures resistance to charge transfer; related to the HOMO-LUMO gap.
Electrophilicity Index (ω)ω = χ2 / (2η)Quantifies the global electrophilic nature of a molecule. mdpi.com

Frontier Molecular Orbital (FMO) Theory in Understanding Reaction Pathways of this compound

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.comyoutube.com According to this theory, the most significant interactions that lead to a chemical reaction occur between the HOMO of one molecule (the nucleophile) and the LUMO of another (the electrophile). youtube.comyoutube.com

In the context of this compound, FMO theory is instrumental in predicting its reactivity and the stereochemical outcomes of reactions. youtube.com The energy and spatial distribution of its HOMO and LUMO are of particular interest.

The HOMO: Represents the site of nucleophilicity. The atoms in this compound with the largest coefficients in the HOMO are the most likely to be attacked by electrophiles. For this molecule, the lone pair of electrons on the nitrogen atom and the oxygen of the carbonyl group are expected to contribute significantly to the HOMO.

The LUMO: Represents the site of electrophilicity. The atoms with the largest coefficients in the LUMO are the most susceptible to attack by nucleophiles. The carbonyl carbon is a probable site for nucleophilic attack, as it is expected to have a large LUMO coefficient.

The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability. A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. FMO analysis can be used to understand and predict the outcomes of various reaction types, including cycloadditions and substitution reactions involving this compound. wikipedia.orgyoutube.com

Prediction of Conformational Energetics and Interconversions in Azaspiro[5.5]undecane Systems

The three-dimensional structure of azaspiro[5.5]undecane systems is complex due to the spirocyclic fusion of two six-membered rings, one of which contains a nitrogen atom. These rings can adopt various chair, boat, and twist-boat conformations, leading to a complex potential energy surface with multiple energy minima (stable conformers) and transition states. Understanding the relative energies of these conformers and the energy barriers for their interconversion is crucial, as the dominant conformation can significantly influence the molecule's reactivity and biological activity.

Computational methods, particularly DFT, are well-suited for exploring these conformational landscapes. researchgate.net The process typically involves:

Conformational Search: A systematic or stochastic search is performed to identify all possible low-energy conformations of the molecule.

Geometry Optimization: The geometry of each identified conformer is fully optimized to find the nearest local minimum on the potential energy surface.

Energy Calculation: High-level DFT calculations are performed to determine the relative energies of the optimized conformers.

Transition State Search: Methods like synchronous transit-guided quasi-newton (STQN) are used to locate the transition state structures that connect different conformers.

Frequency Analysis: Vibrational frequency calculations are performed to confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to calculate thermodynamic properties like Gibbs free energy.

Studies on related systems have successfully used a combination of variable temperature NMR spectroscopy and DFT calculations to investigate conformational isomerism and determine the energy barriers of interconversion. researchgate.net For this compound, such studies would reveal the preferred chair-chair conformations of the two rings and the energetic cost of ring inversion, providing a detailed picture of its conformational dynamics.

Molecular Dynamics Simulations to Elucidate Dynamic Behavior of this compound

While quantum mechanical methods like DFT are excellent for studying static properties and reaction pathways, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time. nih.govmdpi.com MD simulations model a system of atoms and molecules by solving Newton's equations of motion, allowing for the observation of conformational changes, molecular vibrations, and interactions with the surrounding environment (e.g., solvent). mdpi.complos.org

For this compound, MD simulations can offer valuable insights into:

Solvation Effects: By explicitly including solvent molecules (like water) in the simulation, MD can model how the solvent structure around the molecule influences its conformation and dynamics. chemrxiv.org

Conformational Flexibility: MD simulations can track the transitions between different conformations over time, providing a dynamic view of the processes studied by static conformational analysis. This can reveal the timescales and pathways of conformational interconversions. plos.org

Interaction with Biological Macromolecules: If this compound or its derivatives are being investigated as potential drug candidates, MD simulations can be used to study their binding to a target protein. These simulations can reveal the stability of the binding pose, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and the conformational changes that occur upon binding.

The typical workflow for an MD simulation involves system preparation, energy minimization, equilibration, and a production run, during which trajectory data is collected for analysis. plos.orgmdpi.com

Table 2: Applications of Molecular Dynamics Simulations for this compound
Application AreaInformation Gained
Conformational DynamicsTime-resolved view of ring inversions and interconversions between stable conformers.
Solvation StudiesStructure of the solvent shell, hydrogen bonding with solvent, and influence of solvent on conformation.
Ligand-Receptor BindingStability of binding modes, key protein-ligand interactions, calculation of binding free energies.
Thermodynamic PropertiesCalculation of properties like entropy and free energy from the ensemble of simulated states.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used extensively in drug discovery to correlate the chemical structure of compounds with their biological activity. ijpsr.comjocpr.comresearchgate.net The fundamental principle is that the biological activity of a molecule is a function of its physicochemical properties, which are in turn determined by its structure. nih.gov

For derivatives of this compound, QSAR models can be developed to predict their activity against a specific biological target, such as a receptor or enzyme. This predictive ability is highly valuable for prioritizing the synthesis of new compounds and guiding the design of more potent derivatives. dovepress.com

The development of a QSAR model involves several key steps:

Data Set Assembly: A series of this compound derivatives with experimentally measured biological activities (e.g., IC₅₀ values) is collected.

Molecular Descriptor Calculation: For each molecule in the series, a large number of numerical descriptors are calculated. These can be 2D descriptors (e.g., topological indices, molecular weight) or 3D descriptors (e.g., steric and electronic fields). nih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a mathematical equation that relates a subset of the calculated descriptors to the biological activity. dovepress.comnih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical metrics and validation techniques, such as cross-validation and prediction on an external test set of compounds. nih.govrsc.org

A validated QSAR model can then be used to predict the biological activity of new, unsynthesized derivatives of this compound. The model also provides insights into which structural features are important for activity, for example, indicating that increased hydrophobicity or the presence of a hydrogen bond donor at a specific position enhances potency. dovepress.comnih.gov

Applications of 3 Azaspiro 5.5 Undecan 9 One in Contemporary Organic Synthesis

Utilization as Versatile Building Blocks in Complex Heterocyclic Synthesis

3-Azaspiro[5.5]undecan-9-one and its derivatives serve as crucial starting materials for the construction of more elaborate heterocyclic systems. The inherent functionality of the ketone and the secondary amine within the spirocyclic core provides reactive handles for a variety of chemical transformations.

Synthetic strategies have been developed to produce novel 3-heterospiro[5.5]undecan-9-ones. semanticscholar.orgsemanticscholar.org One common method involves the Robinson annelation of 4-substituted heterocyclic aldehydes with methyl vinyl ketone to form 3-heterospiro[5.5]undec-7-en-9-ones. semanticscholar.org Subsequent hydrogenation of the double bond yields the saturated 3-heterospiro[5.5]undecan-9-ones. semanticscholar.org These compounds are of significant interest as intermediates for creating pharmaceutically relevant molecules and as building blocks for further heterocyclic synthesis. semanticscholar.org The presence of the heteroatom (in this case, nitrogen at the 3-position) is crucial for introducing diversity and modulating the physicochemical properties of the final products.

The general synthetic approach can be summarized in the following table:

Starting MaterialKey ReactionIntermediate ProductFinal Product
4-Formyl-1-piperidinecarboxylic acid 1,1-dimethylethyl esterRobinson Annelation3-Azaspiro[5.5]undec-7-en-9-one derivativeThis compound derivative
2H-Tetrahydrothiopyran-4-carboxaldehydeRobinson Annelation3-Thiaspiro[5.5]undec-7-en-9-one3-Thiaspiro[5.5]undecan-9-one
2H-Tetrahydropyran-4-carboxaldehydeRobinson Annelation3-Oxaspiro[5.5]undec-7-en-9-one3-Oxaspiro[5.5]undecan-9-one

This table illustrates the versatility of the Robinson annelation in creating various heterospiro[5.5]undecenones, which can be subsequently hydrogenated to their saturated counterparts, including the this compound framework.

Intermediates in the Formal Total Synthesis of Natural Products Incorporating Azaspiro[5.5]undecane Frameworks (e.g., Histrionicotoxin (B1235042) Alkaloids)

The 1-azaspiro[5.5]undecane skeleton is a core structural feature of the histrionicotoxin (HTX) family of alkaloids, which are isolated from the skin of poison dart frogs. researchgate.netnih.gov These natural products exhibit potent neurotoxic activity and have been a compelling target for synthetic chemists due to their unique molecular architecture. researchgate.netnih.gov The synthesis of these complex molecules often relies on the strategic construction of the azaspirocyclic core, where derivatives of azaspiro[5.5]undecane serve as critical intermediates.

While much of the focus has been on the 1-azaspiro isomer, the synthetic strategies developed are pertinent to the broader class of azaspiro[5.5]undecanes. Efficient formal total syntheses of histrionicotoxin alkaloids have been achieved using key reactions to construct the 1-azaspiro[5.5]undecane framework. nih.gov For instance, a mercuric triflate (Hg(OTf)₂) catalyzed cycloisomerization has been employed to create a 1-azaspiro[4.5]decane system, which is then expanded to the desired 1-azaspiro[5.5]undecane skeleton via a samarium iodide (SmI₂) mediated ring expansion. nih.gov

Another approach reports the direct one-step construction of the 1-azaspiro[5.5]undecane skeleton from linear amino ynone substrates using a Hg(OTf)₂-catalyzed cycloisomerization reaction. nih.gov The utility of this method was demonstrated through the total and formal syntheses of HTX-235A and HTX-283A, respectively. nih.gov These synthetic endeavors underscore the importance of the azaspiro[5.s5]undecane framework as a pivotal intermediate in accessing complex natural products. researchgate.netnih.govnih.gov

Alkaloid FamilyCore ScaffoldSynthetic Importance of Azaspiro[5.5]undecane
Histrionicotoxins1-Azaspiro[5.5]undecaneKey intermediate for the total and formal synthesis of various family members. nih.govnih.gov

Role in the Design and Synthesis of Proteolysis-Targeting Chimeras (PROTACs) as Linkers

The rigid and three-dimensional nature of spirocyclic scaffolds makes them attractive components for PROTAC linkers. nih.gov Derivatives of 3-azaspiro[5.5]undecane have been successfully incorporated into PROTAC linkers. For example, 3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde and 3-azaspiro[5.5]undecane-9-methanol have been utilized in the synthesis of PROTACs. medchemexpress.commedchemexpress.com These spiro-based linkers can help to orient the two ligands in a productive conformation for the formation of a stable ternary complex (target protein-PROTAC-E3 ligase), which is essential for efficient protein degradation. nih.gov

3-Azaspiro[5.5]undecane DerivativeRole in PROTACExample Application
3-Boc-3-azaspiro[5.5]undecane-9-carbaldehydeLinkerSynthesis of a PROTAC SOS1 degrader. medchemexpress.com
3-Azaspiro[5.5]undecane-9-methanolLinkerUsed in the synthesis of the PROTAC CW-3308. medchemexpress.com

Development of Novel Scaffolds for Combinatorial Chemistry and Compound Library Generation

Spirocyclic scaffolds are considered "privileged structures" in medicinal chemistry because their inherent three-dimensionality allows for better interaction with the binding sites of biological targets, often leading to improved potency and selectivity. The 3-azaspiro[5.5]undecane framework, with its defined stereochemistry and multiple points for diversification (at the nitrogen atom and the cyclohexanone (B45756) ring), is an excellent scaffold for combinatorial library synthesis.

By modifying the ketone and the amine, a wide array of derivatives can be generated. For example, reductive amination of the ketone or acylation of the amine can introduce diverse substituents. The resulting compound libraries can then be screened against various biological targets to identify novel hits for drug development programs. The use of such spirocyclic building blocks can lead to the creation of libraries with a high fraction of sp³ hybridized carbons, a feature that has been correlated with a higher success rate in clinical development. The synthesis of 2-spiro piperidine (B6355638) building blocks from spirocyclic lactams for further elaboration in compound libraries has been reported, highlighting the utility of such scaffolds. researchgate.net

Pharmacological and Biological Activity of 3 Azaspiro 5.5 Undecan 9 One and Its Derivatives

Enzyme Interaction Studies and Modulation of Biological Pathways

Derivatives of the azaspiro[5.5]undecane framework have been identified as potent inhibitors of several key enzymes, indicating their potential to modulate critical biological pathways.

METTL3 Inhibition: A significant area of research has been the development of 1,4,9-Triazaspiro[5.5]undecan-2-one derivatives as inhibitors of the METTL3 (Methyltransferase-like 3) enzyme. uzh.chnih.gov METTL3 is a crucial component of the N6-methyladenosine (m6A) RNA modification machinery, which is implicated in various diseases, including cancer. uzh.chnih.gov Through a protein crystallography-based optimization process, a hit compound was developed into a highly potent inhibitor, designated UZH2, with an IC50 of 5 nM. uzh.chacs.org This represented a 1400-fold improvement in potency from the initial compound. nih.govacs.org The optimization involved modifications to the spirocycle's core, such as replacing a methylamine (B109427) with a benzylamine (B48309) on the pyrimidine (B1678525) ring, which enhanced potency six-fold due to a potential cation-π interaction with the Arg379 residue in the METTL3 binding site. acs.org

Protein Kinase Inhibition: Heteroaryl-substituted diazaspirocyclic compounds, including derivatives of azaspiro[5.5]undecane, have been synthesized and evaluated as ATP-mimetic protein kinase inhibitors. nih.govrcsb.org These compounds have shown the ability to inhibit multiple kinases, with their selectivity profiles influenced by the specific heteroaromatic group and interactions between the spirocycle's basic nitrogen atoms and acidic residues in the ATP-binding pocket. nih.govrcsb.org The binding modes of these spirocyclic motifs have been confirmed through protein crystallography. rcsb.org Further substitution on the diazaspirocycle scaffold has been shown to increase potency by engaging with the P-loop of the kinase domain. nih.govrcsb.org These findings suggest that the azaspiro[5.5]undecane scaffold is a viable starting point for the discovery of new kinase inhibitors for applications in cancer therapy. nih.govproteopedia.org

Compound ClassTarget EnzymeKey FindingsReference
1,4,9-Triazaspiro[5.5]undecan-2-one derivativesMETTL3Lead compound UZH2 achieved an IC50 of 5 nM. uzh.ch
Heteroaryl-substituted diazaspirocyclesProtein Kinases (multiple)Act as ATP-mimetics; potency and selectivity can be modulated by substitution. nih.govrcsb.org

Investigations into Antimicrobial and Antibacterial Properties of 3-Azaspiro[5.5]undecan-9-one Derivatives

The azaspiro[5.5]undecane scaffold has been incorporated into molecules designed to combat bacterial infections. Research has focused on creating derivatives, particularly by functionalizing them with known antibacterial pharmacophores like fluoroquinolones.

A series of novel fluoroquinolone derivatives were synthesized by incorporating 1-oxa-9-azaspiro[5.5]undecane moieties. researchgate.net These hybrid molecules were then tested for their antibacterial activity against a panel of both Gram-positive and Gram-negative bacteria. researchgate.netorientjchem.org The modification of the C-7 position of the fluoroquinolone core with the spirocyclic amine is a common strategy to modulate antibacterial potency and spectrum. nih.gov Studies have shown that such derivatives can exhibit significant inhibitory activity. orientjchem.org For instance, previously reported 1-oxa-9-azaspiro[5.5]undecane derivatives of ciprofloxacin (B1669076) demonstrated high potency against Gram-negative Acinetobacter baumannii and Gram-positive Bacillus cereus. researchgate.net The rationale for this approach is that the bulky heterocyclic group on the spirocycle scaffold can enhance antibacterial effects. researchgate.net

Compound ClassBacterial Strains TestedKey FindingsReference
1-oxa-9-azaspiro[5.5]undecane-ciprofloxacin derivativesGram-positive and Gram-negative bacteria (e.g., A. baumannii, B. cereus)Demonstrated high antibacterial potency. researchgate.net
1,3,4-Oxadiazole containing azaspirocyclesVarious bacteriaShowed significant biological response in in-vitro screening. researchgate.net

Evaluation of Potential Anticancer Activities and Molecular Mechanisms (e.g., JAK-STAT Pathway, EGFR T790M Kinase Inhibition)

Derivatives of azaspiro[5.5]undecane have been explored for their potential as anticancer agents, with research pointing towards the modulation of specific molecular pathways involved in cancer progression.

METTL3 Inhibition in Cancer: As mentioned previously, 1,4,9-triazaspiro[5.5]undecan-2-one derivatives are potent inhibitors of the METTL3 enzyme. uzh.chnih.gov The METTL3/METTL14 protein complex is considered a key player in several types of cancer, including acute myeloid leukemia (AML). uzh.chacs.org The lead compound from this series, UZH2, demonstrated target engagement in cells and was able to reduce the m6A/A ratio of polyadenylated RNA in MOLM-13 (AML) and PC-3 (prostate cancer) cell lines, highlighting a clear molecular mechanism for its potential anticancer effect. uzh.chnih.govresearchgate.net

JAK-STAT Pathway Inhibition: The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade, and its constitutive activation is associated with the progression of various cancers, including hepatocellular carcinoma (HCC). nih.govmdpi.com A novel N-substituted azaspirane, 2-(1-(4-(2-cyanophenyl)1-benzyl-1H-indol-3-yl)-5-(4-methoxy-phenyl)-1-oxa-3-azaspiro(5,5) undecane (B72203) (CIMO), was identified as a potent inhibitor of this pathway. nih.gov CIMO was shown to suppress the proliferation of HCC cells by reducing both the constitutive and inducible phosphorylation of JAK1, JAK2, and STAT3. nih.gov This inhibition of STAT3 phosphorylation at Tyr-705 is crucial as it prevents the nuclear translocation of STAT3, thereby down-regulating the expression of genes involved in cell growth and survival. nih.gov The compound exhibited an IC50 of 7.3 μM against HCC cells with selectivity over normal LO2 cells (IC50 > 100 μM). nih.gov

General Anticancer Activity: Other derivatives, such as those of 2,4-diazaspiro[5.5]undecane-1,5,9-trione, have also been synthesized and evaluated for their anticancer effects on liver adenocarcinoma cells, with all tested compounds showing some level of activity. researchgate.netarkat-usa.org

Compound/ClassCancer Type/Cell LineMolecular Mechanism/TargetKey FindingsReference
UZH2 (1,4,9-Triazaspiro[5.5]undecan-2-one derivative)Acute Myeloid Leukemia (MOLM-13), Prostate Cancer (PC-3)METTL3 InhibitionReduces m6A/A ratio in polyadenylated RNA. uzh.chnih.gov
CIMO (1-oxa-3-azaspiro[5.5] undecane derivative)Hepatocellular Carcinoma (HCC)JAK-STAT Pathway InhibitionInhibits phosphorylation of JAK1, JAK2, and STAT3; IC50 = 7.3 μM. nih.gov
2,4-diazaspiro[5.5]undecane-1,5,9-trione derivativesLiver AdenocarcinomaNot specifiedAll tested compounds showed anti-cancer effects. arkat-usa.org

Soluble Epoxide Hydrolase (sEH) Inhibition Studies of this compound Derivatives

Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory epoxy fatty acids into less active diols. escholarship.org Inhibition of sEH is a therapeutic strategy for managing inflammation and related diseases. escholarship.org Several classes of azaspiro[5.5]undecane derivatives have been identified as potent sEH inhibitors.

Researchers have developed 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas as highly effective sEH inhibitors. nih.gov One particular derivative, compound 19, not only showed excellent sEH inhibitory activity but also possessed good bioavailability. nih.gov This compound was demonstrated to be an orally active agent for treating chronic kidney diseases in a rat model. nih.gov Another derivative, N-[9-(isopropylsulfonyl)-1-oxa-9-azaspiro[5.5]undec-4-yl]-N′-[4-(trifluoromethoxy)benzyl]urea (ITBU), has also been noted in sEH inhibition studies. escholarship.org

Anti-tuberculosis Activity Assessments

The emergence of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular agents. Derivatives of 1-oxa-9-azaspiro[5.5]undecane have emerged as a promising class of compounds targeting this pathogen. osi.lvspbu.ru

These spirocyclic compounds function as inhibitors of the MmpL3 (Mycobacterial membrane protein Large 3) protein. osi.lvresearchgate.net MmpL3 is an essential transporter protein responsible for moving mycolic acids, a critical component of the mycobacterial cell wall, making it a prime drug target. researchgate.net Synthesized derivatives have demonstrated high activity against the antibiotic-sensitive H37Rv strain and various multiresistant strains of M. tuberculosis, in some cases exceeding the activity of comparator drugs. osi.lvspbu.ru Optimization of the initial structures, guided by molecular docking, has led to compounds with diverse peripheral fragments that enhance this activity. osi.lv Studies on a novel pyrazole (B372694) spirocyclic amine series confirmed the MmpL3 mechanism of action, as strains with a mutation in MmpL3 showed significant resistance to the compounds. nih.gov

Interaction Studies with Deoxyribonucleic Acid (DNA) and Genotoxicity Profiling

The interaction of small molecules with DNA is a key mechanism for many therapeutic agents. Research into azaspiro[5.5]undecane derivatives has explored their ability to bind to and cleave DNA.

In one study, a derivative named 3,3,11,11-Tetramethyl-15-(phenyl)-15-azadispiro[5.1.5.3]hexadecane-1,5,9,13-tetrone was investigated for its interaction with calf thymus DNA (CT-DNA). researchgate.net Using fluorescence, UV-vis, and viscosity methods, the study confirmed that the compound interacts with DNA. Furthermore, the compound was explored for its pBR322 DNA cleavage activity. researchgate.net

Modulation of Neurotransmitter Systems and Receptor Interactions (e.g., GABA Analogs, TAAR1)

Derivatives based on the azaspiro[5.5]undecane scaffold have been designed to interact with key components of the central nervous system, particularly neurotransmitter receptors.

GABA Receptor Antagonists: γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, acting through GABAA and GABAB receptors. soton.ac.uk Compounds based on a 3,9-diazaspiro[5.5]undecane core, specifically compounds named 2027 and 018, have been identified as potent and competitive GABAA receptor (GABAAR) antagonists. soton.ac.ukacs.orgnih.gov Structure-activity relationship studies were conducted to understand the structural requirements for this antagonism. nih.gov A structurally simplified analog, the m-methylphenyl derivative 1e, showed a high binding affinity in the nanomolar range (Ki = 180 nM). soton.ac.ukacs.org This compound also displayed superior selectivity for the extrasynaptic α4βδ GABAAR subtype over subtypes containing α1 and α2 subunits. soton.ac.ukacs.org

There is currently limited published research directly linking this compound derivatives to the Trace Amine-Associated Receptor 1 (TAAR1).

Compound ClassTargetKey FindingsReference
3,9-diazaspiro[5.5]undecane derivatives (e.g., 2027, 018, 1e)GABAA ReceptorAct as potent, competitive antagonists. Analog 1e has a Ki of 180 nM and shows subtype selectivity. soton.ac.ukacs.orgnih.gov

Prospects as Lead Compounds in Rational Drug Design and Development

The 3-azaspiro[5.5]undecane scaffold is a compelling starting point for rational drug design due to its inherent three-dimensional and conformationally rigid structure. Such sp³-rich, globular molecular shapes are of increasing interest in modern drug discovery as they can offer superior binding to specific biological targets and may lead to improved selectivity and pharmacokinetic properties when compared to flat, sp²-rich molecules. soton.ac.uk The fixed spatial arrangement of substituents on the 3-azaspiro[5.5]undecane core allows for precise probing of the chemical space within a target's binding site, making it a valuable framework for developing new therapeutic agents. soton.ac.uk Research has identified this scaffold and its derivatives as promising lead compounds in several areas, including antiviral and central nervous system applications, as well as in the advanced field of targeted protein degradation.

Antiviral Activity

Derivatives of the 3-azaspiro[5.5]undecane core have been identified as inhibitors of the influenza A virus. Specifically, the parent compound, 3-Azaspiro[5.5]undecane, has demonstrated activity against the wild-type influenza A virus M2 (A/M2) protein, which functions as a proton channel and is crucial for viral replication. medchemexpress.com This inhibitory activity positions the scaffold as a valuable lead for the development of new anti-influenza therapeutics. medchemexpress.com

CompoundTargetActivity (IC₅₀)Reference
3-Azaspiro[5.5]undecane hydrochlorideInfluenza A virus M2 (A/M2)1 μM medchemexpress.com

Application in Targeted Protein Degradation

The 3-azaspiro[5.5]undecane-9-one framework is utilized as a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The derivative, tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate, is classified as a rigid linker. bldpharm.com The spirocyclic nature of this compound provides a structurally constrained linker, which is a critical component in the rational design of PROTACs. The linker's rigidity and defined geometry can help to optimize the spatial orientation between the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.

Central Nervous System (CNS) Activity

Early research into the pharmacological potential of 3-azaspiro[5.5]undecanes identified effects on the central nervous system. nih.gov Studies conducted in mice indicated that compounds based on this scaffold could exert effects on the CNS, suggesting potential for development in neurology or psychiatry. nih.gov While this early work did not pinpoint specific targets, it established the biological relevance of the 3-azaspiro[5.5]undecane core and its ability to interact with physiological systems, warranting further investigation into its potential as a lead structure for CNS-active drugs. nih.gov

Future Research Trajectories and Interdisciplinary Perspectives

Development of Innovative and Sustainable Synthetic Routes for 3-Azaspiro[5.5]undecan-9-one

While classical methods for the synthesis of spirocyclic systems exist, future research will likely focus on the development of more innovative, efficient, and environmentally benign routes to this compound and its analogues. A key area of exploration will be the advancement of catalyst-free multicomponent reactions. These reactions, which involve the combination of three or more starting materials in a single step to form a complex product, offer significant advantages in terms of atom economy, reduced waste, and operational simplicity. nih.gov The development of a one-pot, three-component reaction for the synthesis of azaspirononatriene derivatives showcases the potential of such strategies for constructing spirocyclic frameworks. nih.gov

Furthermore, the application of stereoselective synthesis methodologies will be crucial for accessing specific enantiomers or diastereomers of substituted this compound derivatives, which is often essential for optimizing pharmacological activity. A notable example is the stereocontrolled synthesis of the azaspiro[5.5]undecane ring system found in histrionicotoxin (B1235042) alkaloids, which utilized a chiron-based approach starting from D-glucose. clockss.org Such strategies, which leverage readily available chiral starting materials, represent a sustainable approach to asymmetric synthesis.

In-depth Mechanistic Investigations of Novel Reactions Involving the Azaspiro[5.5]undecane System

A thorough understanding of the reaction mechanisms governing the formation and transformation of the 3-azaspiro[5.5]undecane system is paramount for the rational design of new synthetic routes and the prediction of product outcomes. Future research should focus on detailed mechanistic studies of key reactions. For instance, a deeper investigation into the tandem conjugate addition/dipolar cycloaddition cascade, which has been successfully employed for the synthesis of the azaspiro[5.5]undecane ring, could provide valuable insights. acs.orgcapes.gov.br This reaction involves the formation of a transient nitrone intermediate followed by an intramolecular cycloaddition. acs.orgcapes.gov.br Computational studies, such as those performed to understand the role of water in DBU-catalyzed β-amination of chalcones, could be applied to elucidate the transition states and intermediates in these complex transformations.

Moreover, exploring the reactivity of the ketone and amine functionalities within the 3-azaspiro[5.5]undecane scaffold under various conditions will be essential for developing novel derivatization strategies. Mechanistic studies on the oxidation of related aromatic compounds have revealed the formation of diverse ring-retaining and ring-opening products, highlighting the complexity of such reactions and the need for detailed investigation. copernicus.org

High-Throughput Screening and Targeted Synthesis of Biologically Active Azaspiro[5.5]undecan-9-one Analogues

High-throughput screening (HTS) has become an indispensable tool in drug discovery for rapidly evaluating large libraries of compounds for biological activity. nih.govresearchgate.netyoutube.comyoutube.com Future efforts should involve the generation of diverse libraries of this compound analogues and their subsequent evaluation in a wide range of biological assays. The development of quantitative high-throughput screening (qHTS) allows for the generation of concentration-response curves for thousands of compounds in a single experiment, providing more detailed information on their potency and efficacy. nih.gov This approach can help to rapidly identify promising hit compounds and minimize false positives and negatives that are common in traditional single-concentration HTS. nih.gov

The synthesis of these libraries can be guided by the structural information of known bioactive molecules. For example, the synthesis and biological evaluation of analogues of manzamine A, a complex alkaloid with antimalarial activity, has provided valuable structure-activity relationship (SAR) data. nih.gov Similarly, the discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas as potent soluble epoxide hydrolase (sEH) inhibitors demonstrates the potential of this spirocyclic scaffold in developing therapeutic agents. nih.gov The targeted synthesis of this compound derivatives that mimic the key pharmacophoric features of these and other bioactive compounds could lead to the discovery of novel drug candidates.

Integration of Artificial Intelligence and Machine Learning in Predicting Reactivity and Biological Functionality

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize various aspects of chemical research, including the study of this compound. ML models can be trained on large datasets of chemical reactions to predict the outcomes of synthetic transformations, thereby accelerating the development of new synthetic routes.

In the realm of drug discovery, ML algorithms are increasingly being used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new chemical entities. nih.govnih.govsapiosciences.comdigitellinc.comelsevierpure.com By building predictive models based on the structural features of this compound and its analogues, researchers can prioritize compounds with favorable ADMET profiles for synthesis and experimental testing, thereby reducing the time and cost of drug development. Furthermore, ML can be employed to predict the biological activities of virtual compounds, enabling the in silico screening of vast chemical spaces to identify potential drug candidates.

Expanding the Pharmacological Spectrum and Identifying New Biological Targets for this compound Derivatives

While the full pharmacological potential of this compound remains largely unexplored, preliminary findings with related structures suggest a wide range of possibilities. For instance, derivatives of the closely related 1-oxa-4,9-diazaspiro[5.5]undecane scaffold have been identified as highly potent and orally active inhibitors of soluble epoxide hydrolase (sEH), a promising target for the treatment of chronic kidney diseases. nih.gov This discovery suggests that the 3-azaspiro[5.5]undecane core could also serve as a valuable scaffold for developing sEH inhibitors.

Q & A

Basic: What are the standard synthetic routes for 3-Azaspiro[5.5]undecan-9-one, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves Robinson annulation or spirocyclization strategies . For example, methyl vinyl ketone reacts with heterocyclic carboxaldehydes under basic conditions (e.g., Triton B) to form spirocyclic intermediates . Hydrogenation of unsaturated precursors (e.g., 3-Thiaspiro[5.5]undec-7-en-9-one) using Pd/C under H₂ pressure achieves full saturation with >90% yield . Key factors affecting yield include:

  • Catalyst selection : Triton B vs. phosphoric acid for minimizing by-products .
  • Temperature control : Exothermic reactions require careful monitoring to avoid decomposition .
  • Purification : Kugelrohr distillation or recrystallization from methanol/acetone mixtures improves purity .

Basic: How is the structural identity of this compound confirmed in synthetic workflows?

Methodological Answer:
A combination of spectroscopic and crystallographic techniques is used:

  • NMR : ¹H and ¹³C NMR identify spirocyclic connectivity and substituent positions (e.g., cyclohexane chair vs. piperidine envelope conformations) .
  • X-ray crystallography : Resolves hydrogen-bonding patterns (e.g., centrosymmetric R₂²(8) dimers via N–H···O interactions) and quantifies deviations from planarity in spiro rings .
  • HRMS/IR : Validates molecular weight (e.g., C₁₈H₂₅ClN₂O for derivatives) and functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Advanced: How can green chemistry principles be applied to optimize spirocyclic syntheses?

Methodological Answer:
Deep eutectic solvents (DES) , such as choline chloride/urea mixtures, enable catalyst-free 1,3-dipolar cycloadditions for spiroheterocycles. Key steps:

  • Reagent compatibility : DES stabilizes azomethine ylides and dipolarophiles (e.g., 8,10-bis[(E)arylidene] derivatives) at 80°C .
  • Diastereoselectivity : DES enhances regioselectivity in trispiropyrrolidine formation, reducing the need for hazardous solvents .
  • Reusability : DES can be recovered and reused ≥3 times without significant yield loss .

Advanced: What strategies resolve contradictions in reported synthetic protocols (e.g., conflicting catalyst efficacy)?

Methodological Answer:
Comparative kinetic studies and by-product analysis are critical:

  • Catalyst screening : Triton B (basic) vs. phosphoric acid (acidic) may favor different intermediates. For example, phosphoric acid reduces by-products in 3-oxaspiro[5.5]undec-7-en-9-one synthesis but requires longer reaction times .
  • Mechanistic probes : Isotopic labeling (e.g., D₂O quenching) or in-situ FTIR monitors reaction pathways to identify side reactions .
  • Scale-up validation : Reproducing small-scale conditions in flow reactors can mitigate exothermicity issues .

Advanced: How does this compound interact with biological targets like MmpL3 in tuberculosis?

Methodological Answer:
Structure-activity relationship (SAR) studies guide optimization:

  • Scaffold rigidity : The spirocyclic core limits conformational freedom, enhancing binding to MmpL3’s hydrophobic pocket .
  • Substituent effects : Benzyl or fluorophenyl groups at position 9 improve antitubercular activity (MIC ≤1 µg/mL against resistant strains) .
  • Inhibition assays : Radiolabeled substrate competition (e.g., ³H-NAG) quantifies MmpL3 inhibition, while cytotoxicity is tested in HepG2 cells .

Advanced: What computational tools predict the bioactivity of this compound derivatives?

Methodological Answer:
Molecular docking and QSAR models are employed:

  • Docking software (AutoDock, Schrödinger) : Simulates binding to targets like soluble epoxide hydrolase (sEH) or glycoprotein IIb-IIIa .
  • Descriptor selection : LogP, polar surface area, and sp³-hybridized carbons correlate with membrane permeability .
  • Validation : Co-crystallization (e.g., PDB: 1M8L) confirms predicted binding poses for lead optimization .

Advanced: How do crystal packing interactions influence the reactivity of this compound?

Methodological Answer:
X-ray topology analysis reveals:

  • Hydrogen-bond networks : Centrosymmetric dimers via N–H···O bonds (2.89 Å) increase thermal stability but may reduce solubility .
  • Van der Waals contacts : Close-packing of cyclohexane rings (3.5–4.0 Å) influences solid-state reactivity (e.g., photostability) .
  • Conformational flexibility : Envelope vs. chair conformations in solution are probed via variable-temperature NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.